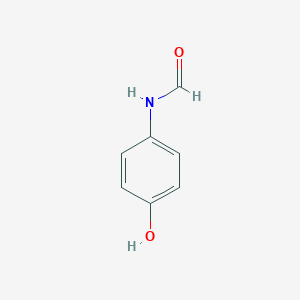
n-(4-Hydroxyphenyl)formamide
説明
n-(4-Hydroxyphenyl)formamide, also known as 4-hydroxyphenylformamide, is a chemical compound with the molecular formula C7H7NO2 . It is used in various fields of chemistry and biology .
Molecular Structure Analysis
The molecular structure of n-(4-Hydroxyphenyl)formamide consists of a benzene ring attached to a formamide group . The InChI code for this compound is 1S/C7H7NO2/c9-5-8-6-1-3-7(10)4-2-6/h1-5,10H,(H,8,9) and its InChI key is LHMWHZXZMMLYKI-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
n-(4-Hydroxyphenyl)formamide is a powder with a melting point of 134-139°C . Its molecular weight is 137.14 .
科学的研究の応用
Synthesis of Pharmaceutical Compounds
- Scientific Field: Synthetic Organic Chemistry
- Application Summary: N-formylation reactions, such as those involving n-(4-Hydroxyphenyl)formamide, are significant in synthetic organic chemistry. Formamides exhibit potential applications in the synthesis of pharmaceutical compounds such as fluoroquinolones, substituted aryl imidazoles, 1,2-dihydroquinolines, and nitrogen-bridged heterocycles .
- Methods of Application: The catalytic activity of prepared zinc oxide nanostructures towards N-formylation reactions were evaluated without any surface modification .
- Results or Outcomes: The nanostructures exhibited good reaction yield with the prompt recyclability behavior .
Catalyst-Free N-Formylation
- Scientific Field: Green Chemistry
- Application Summary: A sustainable approach for N-formylation of aromatic as well as aliphatic amines using sodium borohydride and carbon dioxide gas has been reported . This approach is catalyst-free and does not need pressure or a specialized reaction assembly .
- Methods of Application: The reductive formylation of CO2 with sodium borohydride generates formoxy borohydride species in situ, as confirmed by 1H and 11B NMR spectroscopy .
- Results or Outcomes: The in situ formation of formoxy borohydride species is prominent in formamide-based solvents and is critical for the success of the N-formylation reactions .
Biotechnological Production Processes
- Scientific Field: Biotechnology
- Application Summary: Formamide, including n-(4-Hydroxyphenyl)formamide, has potential applications in biotechnological production processes . It can be used as an innovative nitrogen source achieved through metabolic engineering .
- Methods of Application: The utilization of formamide is achieved through metabolic engineering .
- Results or Outcomes: Formamide supports growth and production in biotechnological processes . It also safeguards cultivation systems against contamination in non-sterile conditions .
Synthesis of Functionalized Monomers
- Scientific Field: Polymer Chemistry
- Application Summary: N-(4-Hydroxyphenyl)formamide can be used in the synthesis of functionalized monomers .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The outcomes of this application are not detailed in the source .
Reductive Formylation of CO2
- Scientific Field: Green Chemistry
- Application Summary: A sustainable approach for N-formylation of aromatic as well as aliphatic amines using sodium borohydride and carbon dioxide gas has been reported . This approach is catalyst-free and does not need pressure or a specialized reaction assembly .
- Methods of Application: The reductive formylation of CO2 with sodium borohydride generates formoxy borohydride species in situ, as confirmed by 1H and 11B NMR spectroscopy .
- Results or Outcomes: The in situ formation of formoxy borohydride species is prominent in formamide-based solvents and is critical for the success of the N-formylation reactions .
Use as a Co-Substrate in Biotechnological Processes
- Scientific Field: Biotechnology
- Application Summary: Formamide, including n-(4-Hydroxyphenyl)formamide, can be used as a co-substrate in biotechnological production processes . Its enriched nitrogen content and comparatively limited energy content make it more suitable as a co-substrate .
- Methods of Application: The utilization of formamide as a co-substrate is achieved through metabolic engineering .
- Results or Outcomes: Formamide supports growth and production in biotechnological processes . It also safeguards cultivation systems against contamination in non-sterile conditions .
Safety And Hazards
特性
IUPAC Name |
N-(4-hydroxyphenyl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c9-5-8-6-1-3-7(10)4-2-6/h1-5,10H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMWHZXZMMLYKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10303433 | |
| Record name | n-(4-hydroxyphenyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10303433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-(4-Hydroxyphenyl)formamide | |
CAS RN |
1693-39-6 | |
| Record name | 1693-39-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158320 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-(4-hydroxyphenyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10303433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




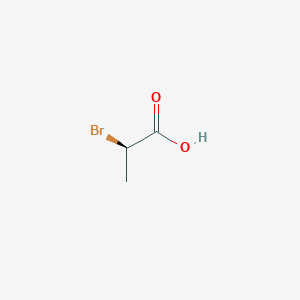
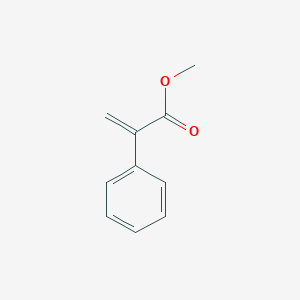
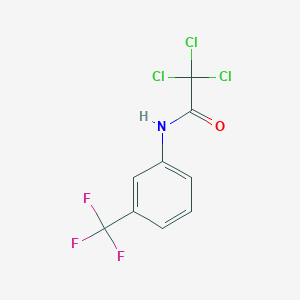
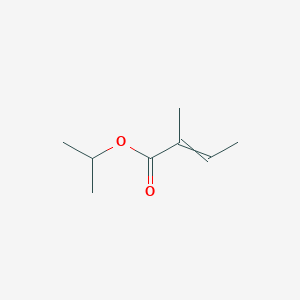

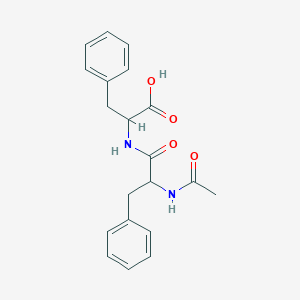
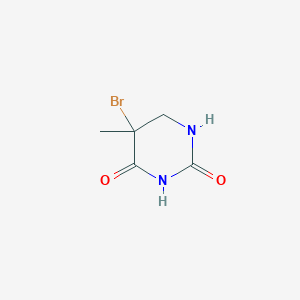
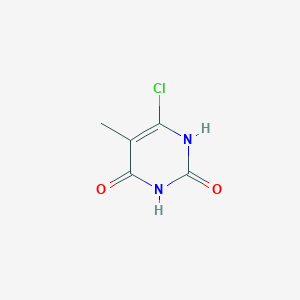
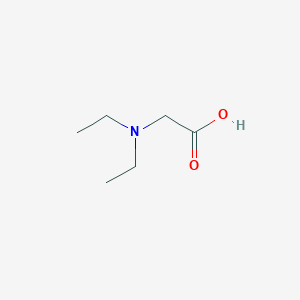

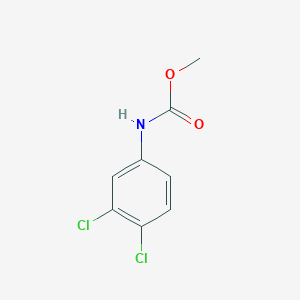
![N-[1-(3,4-dichlorophenyl)ethyl]acetamide](/img/structure/B167611.png)
